N-(2,6-Difluorophenyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide, also known as Cpd16, is a small molecule that acts as an antagonist of the Smoothened receptor (Smo) [ [], []]. Smo is a key component of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development, cell growth, and tissue regeneration [ []]. Dysregulation of the Hh pathway is implicated in various cancers, making Smo an attractive target for anticancer drug development [ []].
The molecular structure of N-(2,6-Difluorophenyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide is characterized by the presence of a piperidine ring substituted at the 4-position with a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group. The piperidine nitrogen is further functionalized with a carboxamide group, which is in turn substituted with a 2,6-difluorophenyl group [ [], []]. This specific arrangement of functional groups contributes to its binding affinity and selectivity for the Smoothened receptor [ []].
Crystallographic data for N-(2,6-Difluorophenyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide in complex with the PIM1 kinase and human cytochrome P450 1A1 are available [ [], []]. These structures provide valuable insights into the binding mode and interactions of the molecule within the active sites of these proteins.
N-(2,6-Difluorophenyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide functions as an allosteric antagonist of the Smoothened receptor [ []]. This means it binds to a site distinct from the Hh ligand binding site and inhibits Smo activity by inducing a conformational change that prevents downstream signaling [ []]. This allosteric mode of inhibition offers potential advantages over competitive antagonists, such as increased selectivity and a reduced likelihood of developing resistance [ []].
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: